![molecular formula C14H12ClNO4S B5543232 methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5543232.png)

methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of molecules related to "methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate" involves multiple steps, including condensation, etherification, and reactions with different reagents to introduce various functional groups. For instance, studies on similar compounds have demonstrated the effectiveness of using methoxy and cyano groups to enhance luminescence properties through specific substitutions on the thiophenyl moiety, indicating the complexity and precision required in synthesis processes (Kim et al., 2021).

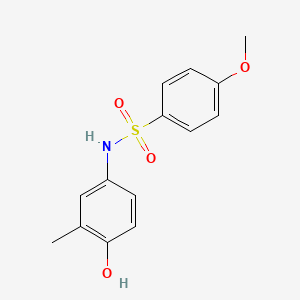

Molecular Structure Analysis

Molecular structure analysis of closely related compounds has been carried out using techniques like X-ray diffraction. These analyses reveal detailed information about the orientation of functional groups, bond lengths, and the overall molecular geometry, which are crucial for understanding the compound's chemical behavior. For example, the crystal structure analysis of a similar compound showed disorder in methoxycarbonyl groups and provided insights into the mutual orientation of aryltriazenyl groups, illustrating the compound's complex structural features (Moser et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving "methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate" and its analogs include a variety of transformations, such as the introduction of amino groups, esterification, and reactions under different conditions to yield compounds with significant pharmacological activity. These reactions underline the compound's reactivity and versatility in forming new chemical entities with diverse properties (Yang et al., 1997).

Physical Properties Analysis

The physical properties of molecules like "methyl 5-chloro-2-methoxy-4-[(2-thienylcarbonyl)amino]benzoate" are crucial for their application in various fields. Properties such as solubility, melting point, and luminescence are determined by the molecular structure and functional groups present in the compound. Studies have shown that specific substitutions can significantly enhance luminescence quantum yields, indicating the importance of physical properties analysis in the development of new materials (Kim et al., 2021).

Applications De Recherche Scientifique

Pharmacological Applications

The compound has been studied for its potential in targeting specific receptors in the body. For instance, derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, closely related to the subject compound, have been found to be potent agonists and antagonists for 5-HT4 receptors. These receptors play a crucial role in gastrointestinal motility and the compound's interaction with them suggests its potential application in treating gastrointestinal disorders (Yang et al., 1997).

Materials Science

In the realm of materials science, derivatives of the subject compound have contributed to the development of hyperbranched aromatic polyamides. Thermal polymerization of related esters has shown the production of polymers with desirable properties such as solubility in common solvents and potential applications in various industries (Yang, Jikei, & Kakimoto, 1999).

Propriétés

IUPAC Name |

methyl 5-chloro-2-methoxy-4-(thiophene-2-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c1-19-11-7-10(9(15)6-8(11)14(18)20-2)16-13(17)12-4-3-5-21-12/h3-7H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNCZLVNJZTNHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-chloro-2-methoxy-4-[(thiophen-2-ylcarbonyl)amino]benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)

![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)

![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)

![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)

![N-[2-(2-chloro-6-fluorophenyl)ethyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5543225.png)

![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)

![[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5543238.png)